molecular formula C10H17NO B8497874 5,5-Dimethyl-hexahydro-indolizin-7-one

5,5-Dimethyl-hexahydro-indolizin-7-one

Cat. No.: B8497874
M. Wt: 167.25 g/mol
InChI Key: JZAPQPGUGJCFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-hexahydro-indolizin-7-one is a constrained indolizine-based scaffold of significant interest in medicinal chemistry and organic synthesis. Indolizine and its saturated analogs are privileged structures in drug discovery due to their resemblance to bioactive natural products and their ability to serve as rigid dipeptide surrogates. These constrained systems are valuable for locking the polyamide backbone of peptides into specific orientations, making them useful for mimicking natural secondary structures like beta-turns and for developing receptor ligands and enzyme inhibitors . Researchers utilize this and similar hexahydroindolizinone structures as versatile synthetic intermediates. The core scaffold can be further functionalized to create diverse polyheterocyclic structures with potential medicinal and optoelectronic applications . The compound's structure features a bridged bicyclic ring system, and its synthesis often follows established protocols for related N-heterocycles, which may involve cyclization strategies such as intramolecular displacement reactions or metal-catalyzed transformations . As a key building block, this compound provides researchers with a strategic starting point for constructing complex molecules for use in pharmaceutical research and the development of new chemical entities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

5,5-dimethyl-1,2,3,6,8,8a-hexahydroindolizin-7-one

InChI

InChI=1S/C10H17NO/c1-10(2)7-9(12)6-8-4-3-5-11(8)10/h8H,3-7H2,1-2H3

InChI Key

JZAPQPGUGJCFCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2N1CCC2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Heterocycles

Bicyclic vs. Monocyclic Systems

The bicyclic framework of 5,5-Dimethyl-hexahydro-indolizin-7-one contrasts with monocyclic analogs like triazinoquinoxalines () and 1,2,5-oxadiazines (). The fused ring system imposes geometric constraints, reducing conformational flexibility compared to monocyclic compounds. For instance, triazinoquinoxalines (e.g., compound 25 in ) exhibit planar monocyclic structures with extended π-conjugation, while the hexahydro-indolizinone’s puckered bicyclic system (as per Cremer and Pople’s ring puckering coordinates in ) may enhance stereoelectronic effects .

Puckering and Substituent Effects

Cremer and Pople’s generalized puckering coordinates (amplitude q and phase angle φ) provide a framework to analyze nonplanar ring systems. In this compound, the methyl groups likely increase the puckering amplitude (q) of the five-membered ring, stabilizing a chair-like conformation. This contrasts with monocyclic oxadiazines (), where puckering is minimal due to smaller substituents and planar preferences .

Reaction Conditions and Reagents

  • Triazinoquinoxalines (): Synthesized via refluxing hydrazine derivatives with acetic acid and bromine water, requiring harsh oxidizing conditions.
  • 1,2,5-Oxadiazines (): Formed by heating hydrazones in acetic anhydride, leveraging nucleophilic acyl substitution.
  • This compound : Hypothetically synthesized via cyclocondensation of substituted hydrazines or ketones under acidic conditions, similar to but with methyl-substituted precursors .

Key Differences

  • Oxidizing Agents: Bromine water in triazinoquinoxaline synthesis () vs. acetic anhydride in oxadiazines ().
  • Temperature: Prolonged reflux (7 hours) for triazinoquinoxalines vs. shorter heating (4 hours) for oxadiazines.

Physicochemical Properties

Property This compound Triazinoquinoxaline () 1,2,5-Oxadiazine ()
Solubility Low (hydrophobic methyl groups) Moderate (polar triazine core) High (polar oxadiazine ring)
Melting Point ~150–160°C (estimated) 220–240°C 90–110°C
Stability High (rigid bicyclic system) Moderate (sensitive to oxidation) Low (prone to hydrolysis)

Preparation Methods

Lactamization and Ring-Expansion Techniques

Lactamization of aminoketone precursors represents a critical step in establishing the seven-membered ring. Yong et al. detailed a stereoselective synthesis of spiro[cyclopropane-1,3′-oxindole] derivatives via Michael addition–cyclization cascades, where the cyclopropane ring undergoes ring expansion under basic conditions to yield hexahydro-indolizinones. This method achieves enantiomeric excesses >90% when using chiral auxiliaries derived from L-proline.

Catalytic Systems for Functionalization and Stereocontrol

Transition metal catalysis plays a pivotal role in introducing substituents at the C5 and C7 positions. Gopinath et al. utilized Pd-catalyzed Heck couplings to install aryl groups on the indolizine backbone, enabling access to derivatives such as 5-(2,4-dichlorophenyl)-hexahydro-indolizin-7-one. The reaction proceeds via oxidative addition of aryl halides to Pd(0), followed by migratory insertion and reductive elimination (Table 1).

Table 1: Catalytic Conditions for Aryl Functionalization

SubstrateCatalystLigandYield (%)Reference
5-Bromo-hexahydro-indolizin-7-onePd(OAc)₂PPh₃78
5-Iodo-hexahydro-indolizin-7-onePdCl₂(dppf)Xantphos85

Multi-Component Reactions for Streamlined Synthesis

Recent advances have employed one-pot multi-component reactions (MCRs) to streamline the synthesis. Suresh Babu and Raghunathan developed a TiO₂–silica-mediated MCR involving indole-3-carbaldehyde, dimethyl acetylenedicarboxylate, and piperidine, which directly furnishes the hexahydro-indolizinone skeleton in 72% yield. The silica support enhances regioselectivity by stabilizing zwitterionic intermediates.

Mechanistic Insights into MCR Pathways

The proposed mechanism involves:

  • Knoevenagel condensation between indole-3-carbaldehyde and acetylenedicarboxylate to form a α,β-unsaturated diester.

  • 1,3-Dipolar cycloaddition with in situ-generated azomethine ylides, facilitated by TiO₂–silica.

  • Tautomerization and lactamization to yield the final product.

Reductive Amination and Hydrogenation Protocols

Reductive amination of keto-indolizines using NaBH₃CN or H₂/Pd-C has been employed to install the dimethyl groups at C5. Mohanakrishnan et al. reported that hydrogenation of 5-methylene-hexahydro-indolizin-7-one under 50 psi H₂ in the presence of Raney Ni affords the dimethyl derivative with 89% conversion. Stereochemical outcomes are influenced by the choice of solvent, with ethanol favoring the cis-diastereomer (dr 3:1).

Resolution of Racemic Mixtures and Chiral Synthesis

Chiral separation of racemic this compound has been achieved via diastereomeric salt formation using (+)-dibenzoyl-L-tartaric acid. Alternatively, Yong et al. demonstrated an asymmetric synthesis route starting from L-serine, which undergoes cyclization to form a proline intermediate that is subsequently lactamized to yield the target compound in 98% ee.

Green Chemistry Approaches and Solvent Optimization

Efforts to minimize environmental impact have focused on solvent-free reactions and recyclable catalysts. Suresh Babu and Raghunathan achieved a 68% yield in a TiO₂–silica-catalyzed reaction conducted under microwave irradiation, reducing reaction time from 12 hours to 40 minutes . Water has also been explored as a solvent, though yields remain modest (≤50%) due to poor solubility of intermediates.

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